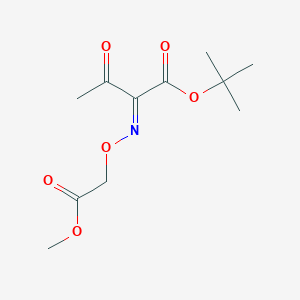
tert-butyl (2E)-2-(2-methoxy-2-oxoethoxy)imino-3-oxobutanoate
Cat. No. B1383051
Key on ui cas rn:
84080-68-2
M. Wt: 259.26 g/mol
InChI Key: JDPTWNBRKKNMHW-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04731443
Procedure details


To a solution of tert-butyl 2-methoxycarbonylmethoxyimino-3-oxobutyrate (syn isomer) (51.9 g) in glacial acetic acid (52 ml) was slowly added sulfuryl chloride (72.2 ml) at 40° C. with stirring. The reaction mixture was stirred at the same temperature for an hour. The resultant solution was concentrated under reduced pressure and the residual oil was dissolved in ethyl acetate (300 ml). The ethyl acetate layer was washed with 10% hydrochloric acid once and washed with a saturated aqueous solution of sodium chloride four times. The separated organic layer was dried over magnesium sulfate and concentrated under reduced pressure. The residual oil was diluted with n-hexane (100 ml) and evaporated under reduced pressure. The white crystalline precipitates were washed with diisopropyl ether (100 ml). The precipitates were collected by filtration, dried under reduced pressure to give crystalline 4-chloro-2-methoxycarbonylmethoxyimino-3-oxobutyric acid (syn isomer) (13.4 g), mp. 127° to 128.5° C.
Name
tert-butyl 2-methoxycarbonylmethoxyimino-3-oxobutyrate
Quantity
51.9 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH2:5][O:6][N:7]=[C:8]([C:16](=[O:18])[CH3:17])[C:9]([O:11]C(C)(C)C)=[O:10])=[O:4].S(Cl)([Cl:22])(=O)=O>C(O)(=O)C>[Cl:22][CH2:17][C:16](=[O:18])[C:8](=[N:7][O:6][CH2:5][C:3]([O:2][CH3:1])=[O:4])[C:9]([OH:11])=[O:10]
|
Inputs


Step One
|
Name
|
tert-butyl 2-methoxycarbonylmethoxyimino-3-oxobutyrate
|
|
Quantity
|
51.9 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)CON=C(C(=O)OC(C)(C)C)C(C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
72.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
52 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 40° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred at the same temperature for an hour
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The resultant solution was concentrated under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residual oil was dissolved in ethyl acetate (300 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The ethyl acetate layer was washed with 10% hydrochloric acid once
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a saturated aqueous solution of sodium chloride four times
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The separated organic layer was dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residual oil was diluted with n-hexane (100 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The white crystalline precipitates
|
WASH
|
Type
|
WASH
|
|
Details
|
were washed with diisopropyl ether (100 ml)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitates were collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCC(C(C(=O)O)=NOCC(=O)OC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.4 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
